Conformational Energy Landscape of (Z,Z)-1,4-COD vs. (E,Z)- and (E,E)-Isomers
Ab initio calculations at the MP2/6-31G*//HF/6-31G* level reveal that the C₂-symmetric twist-boat conformation of (Z,Z)-1,4-cyclooctadiene is 3.6 kJ·mol⁻¹ more stable than the Cₛ-symmetric boat-chair form. The energy barrier for ring inversion of the twist-boat via a boat-boat transition state is 19.1 kJ·mol⁻¹, while interconversion between twist-boat and boat-chair requires passing through a half-chair transition state lying 43.5 kJ·mol⁻¹ above the twist-boat [1]. By contrast, the (E,Z)-isomer shows a much larger stability gap (18.7 kJ·mol⁻¹) between its twist-boat-chair and boat-chair forms, and the (E,E)-isomer exhibits a crown conformation that is 16.5 kJ·mol⁻¹ more stable than its boat-chair [1]. These differences directly impact the compound's conformational dynamics in solution and its behavior as a ligand or monomer.
| Evidence Dimension | Relative conformational energy (most stable vs. next stable conformer) |
|---|---|
| Target Compound Data | (Z,Z)-1,4-COD twist-boat more stable than boat-chair by 3.6 kJ·mol⁻¹; ring-inversion barrier 19.1 kJ·mol⁻¹ |
| Comparator Or Baseline | (E,Z)-1,4-COD: 18.7 kJ·mol⁻¹ stability gap; (E,E)-1,4-COD: 16.5 kJ·mol⁻¹ gap |
| Quantified Difference | (Z,Z) stability gap is ~5-fold smaller than (E,Z) and ~4.6-fold smaller than (E,E) |
| Conditions | MP2/6-31G*//HF/6-31G* level of theory, gas phase |
Why This Matters
The shallow conformational energy landscape of (Z,Z)-1,4-COD enables rapid ring inversion at ambient temperature, a critical property for dynamic NMR studies and for applications where conformational flexibility influences reactivity or binding.
- [1] Yavari, I.; Kabiri-Fard, H.; Moradi, S. Conformational Properties of (Z,Z)-, (E,Z)-, and (E,E)-Cycloocta-1,4-dienes. Monatsh. Chem. 2002, 133, 1459–1468. https://doi.org/10.1007/s00706-002-0475-x. View Source
